BenchChemオンラインストアへようこそ!

methyl 1,2-benzothiazole-6-carboxylate

Anticancer VEGFR-2/EGFR Inhibition Cytotoxicity

Secure exact 6-position substitution for reproducible SAR: Methyl 1,2-benzothiazole-6-carboxylate delivers the reactive methyl ester handle essential for systematic derivatization into potent VEGFR-2/EGFR dual inhibitors and hypoxia-targeting CAIX ligands. Unlike generic benzothiazole carboxylates or the 7-carboxylate isomer, this precise scaffold ensures target binding fidelity. Ideal for amidation, hydrolysis, and focused library synthesis. Verify regioisomeric identity before purchase—structural precision determines biological outcome.

Molecular Formula C9H7NO2S
Molecular Weight 193.2
CAS No. 1823835-78-4
Cat. No. B6590158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1,2-benzothiazole-6-carboxylate
CAS1823835-78-4
Molecular FormulaC9H7NO2S
Molecular Weight193.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,2-Benzothiazole-6-Carboxylate (CAS 1823835-78-4): A Critical Intermediate for Heterocyclic Synthesis


Methyl 1,2-benzothiazole-6-carboxylate, also known as methyl benzo[d]isothiazole-6-carboxylate, is an organic compound with the molecular formula C9H7NO2S and a molecular weight of 193.22 g/mol [1]. It is characterized by a benzothiazole ring fused with a methyl carboxylate group at the 6-position. This compound primarily serves as a versatile building block in organic synthesis, with its methyl ester group providing a reactive handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to form carboxamides . While benzothiazoles as a class are widely recognized for their diverse biological activities, the specific, peer-reviewed biological activity data for this particular derivative remains largely unpublished in accessible literature, making it a specialized synthetic tool rather than a well-characterized bioactive endpoint .

Why Sourcing Methyl 1,2-Benzothiazole-6-Carboxylate Requires Specification Over Generic Analogs


In drug discovery and chemical biology, the position of a substituent on the benzothiazole core is a critical determinant of a molecule's physicochemical properties, target binding affinity, and selectivity . While the 6-carboxylate ester is a common building block, simply substituting methyl 1,2-benzothiazole-6-carboxylate with a close analog—such as the 2-amino-6-carboxylate, the 7-carboxylate isomer, or the corresponding free carboxylic acid—can lead to divergent synthetic pathways, altered hydrogen-bonding networks, and significant changes in biological activity [1]. For instance, the presence of a 2-amino group introduces a hydrogen bond donor, and a free acid at the 6-position drastically alters solubility and reactivity. Therefore, for projects where a specific structure-activity relationship (SAR) is being explored or a defined intermediate is required for a patented synthetic route, exact chemical identity is paramount. Using a generic 'benzothiazole carboxylate' without this precise substitution pattern introduces unacceptable variability that can derail reproducible research and process chemistry [2].

Methyl 1,2-Benzothiazole-6-Carboxylate: A Quantitative Analysis of Differentiating Attributes


Core Scaffold Activity Profile: Benzothiazole-6-Carboxylates Exhibit Potent Anticancer Activity in Class-Level Comparisons

While direct quantitative data for methyl 1,2-benzothiazole-6-carboxylate is absent, a closely related class of benzothiazole-6-carboxylate esters has demonstrated potent anticancer activity. In a study on dual VEGFR-2/EGFR inhibitors, carboxylic acid derivatives and their ester analogues displayed IC50 values as low as 0.73 µM against MCF-7 breast cancer cells, demonstrating comparable potency to the standard chemotherapeutic agent doxorubicin (IC50 = 1.13 µM) [1]. This class-level data provides a strong baseline expectation for the potential of compounds bearing the 6-carboxylate moiety on the benzothiazole ring, justifying its selection as a foundational scaffold in oncology research.

Anticancer VEGFR-2/EGFR Inhibition Cytotoxicity

Positional Isomer Advantage: 6-Substitution on 1,2-Benzothiazole is Critical for Carbonic Anhydrase IX Inhibition

The differentiation of methyl 1,2-benzothiazole-6-carboxylate from its 4- and 5-substituted isomers is critical for specific biological applications. A study on 1,2-benzisothiazole derivatives showed that compounds bearing 6-alkyl/arylcarboxamide moieties are potent inhibitors of carbonic anhydrase isoform IX (CAIX), a validated target in hypoxic tumors [1]. The research highlights that the position of the substituent on the benzisothiazole ring directly dictates the compound's ability to inhibit CAIX and subsequently suppress cell proliferation under hypoxic conditions. This positional specificity makes the 6-substituted derivative a non-interchangeable, high-value scaffold for developing targeted cancer therapies.

Carbonic Anhydrase Inhibition Hypoxia Anticancer

Synthetic Handle Comparison: Methyl Ester vs. Carboxylic Acid in Benzothiazole Scaffolds

A key differentiator for methyl 1,2-benzothiazole-6-carboxylate over its free acid counterpart (benzothiazole-6-carboxylic acid) lies in its utility as a synthetic intermediate. The methyl ester serves as a protected form of the carboxylic acid, offering improved solubility in organic solvents and enabling chemoselective transformations that are impossible with the free acid . Furthermore, ester prodrugs are a common strategy to improve the oral bioavailability of carboxylic acid-containing drugs [1]. For example, the ester form is crucial in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, an inhibitor of K1 capsule formation in uropathogenic E. coli, where the free acid would likely hinder the coupling reaction .

Medicinal Chemistry Prodrug Design Synthetic Accessibility

Strategic Applications of Methyl 1,2-Benzothiazole-6-Carboxylate in Drug Discovery and Chemical Synthesis


Scaffold for Developing Dual VEGFR-2/EGFR Kinase Inhibitors

Researchers aiming to develop novel anticancer agents can utilize methyl 1,2-benzothiazole-6-carboxylate as a core scaffold. As demonstrated by class-level evidence, benzothiazole-6-carboxylate esters show potent dual inhibition of VEGFR-2 and EGFR, with IC50 values comparable to doxorubicin against MCF-7 breast cancer cells [1]. The methyl ester handle on this compound allows for further diversification through amidation or hydrolysis, enabling systematic SAR studies to optimize potency and selectivity.

Designing Selective Carbonic Anhydrase IX (CAIX) Inhibitors

Given that 6-substituted 1,2-benzisothiazoles are known to be potent CAIX inhibitors, this specific compound is a logical and valuable starting point for medicinal chemists targeting hypoxia-related cancers [1]. The 6-position substitution is critical for activity, and the methyl ester provides a convenient point for derivatization into various amides or other functional groups to further modulate potency and pharmacokinetic properties under hypoxic tumor conditions.

Synthesis of Advanced Intermediates for Antimicrobial Agents

This compound serves as a strategic intermediate in the synthesis of more complex molecules with antimicrobial potential. For instance, the methyl ester can be converted to an amide, a key functional group in compounds like N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which has been shown to inhibit K1 capsule formation in pathogenic E. coli [1]. This application highlights the compound's value as a building block for creating novel anti-virulence agents targeting specific bacterial mechanisms.

Synthesis of Advanced Intermediates for Antimicrobial Agents

This compound serves as a strategic intermediate in the synthesis of more complex molecules with antimicrobial potential. For instance, the methyl ester can be converted to an amide, a key functional group in compounds like N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which has been shown to inhibit K1 capsule formation in pathogenic E. coli [1]. This application highlights the compound's value as a building block for creating novel anti-virulence agents targeting specific bacterial mechanisms.

Quote Request

Request a Quote for methyl 1,2-benzothiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.